molecular formula C25H24F2N2O3S B11445187 1-((4-fluorophenoxy)methyl)-N-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-N-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11445187
M. Wt: 470.5 g/mol
InChI Key: CLLWOMVFGSNXMB-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Groups: This step involves nucleophilic aromatic substitution reactions where fluorophenyl groups are introduced.

    Carbothioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders, cancer, or infectious diseases.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its unique structural properties can be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONITRILE
  • 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOXAMIDE

Uniqueness

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroisoquinoline core and fluorophenyl groups contribute to its stability and potential interactions with biological targets.

Properties

Molecular Formula

C25H24F2N2O3S

Molecular Weight

470.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H24F2N2O3S/c1-30-23-13-16-11-12-29(25(33)28-19-7-3-17(26)4-8-19)22(21(16)14-24(23)31-2)15-32-20-9-5-18(27)6-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,28,33)

InChI Key

CLLWOMVFGSNXMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)F)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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